Cas no 110117-71-0 ((R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine)

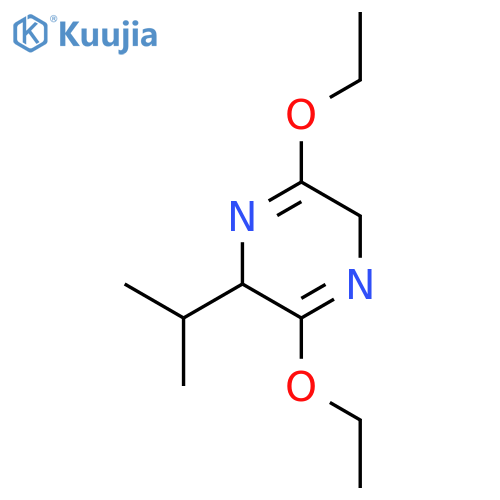

110117-71-0 structure

商品名:(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine

CAS番号:110117-71-0

MF:C11H20N2O2

メガワット:212.288702964783

MDL:MFCD09836052

CID:62803

PubChem ID:5325957

(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine 化学的及び物理的性質

名前と識別子

-

- (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine

- (R)-3,6-Diethoxy-2-isopropyl-2,5-dihydropyrazine

- (2R)-3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine

- Pyrazine,3,6-diethoxy-2,5-dihydro-2-(1-methylethyl)-, (R)-

- (3R)-2,5-Diethoxy-3-isopropyl-3,6-dihydropyrazine

- (R)-3,6-diethoxy-2,5-dihydro-2-isopropylpyrazine

- (2R)-3,6-diethoxy-2-isopropyl-2,5-dihydropyrazine

- (2R)-3,6-diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine

- Pyrazine,6-diethoxy-2,5-dihydro-2-(1-Methylethyl)-,(2R)

- 2,5-dihydro-3,6-diethoxy-2-( 1-Methylethyl)-, (R)-Pyrazine

- Pyrazine, 2,5-dihydro-3,6-diethoxy-2-(1-methylethyl)-, (R)-

- Pyrazine, 3,6-diethoxy-2,5-dihydro-2-(1-methylethyl)-, (2R)-

- AKOS015838716

- EN300-258663

- DTXSID50416071

- AKOS015900621

- 110117-71-0

- HRAZLOIRFUQOPL-SNVBAGLBSA-N

- (3R)-3-isopropyl-2,5-diethoxy-3,6-dihydropyrazine

- InChI=1/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h8,10H,5-7H2,1-4H3/t10-/m1/s

- MFCD09836052

- (2R)-2-isopropyl-3,6-diethoxy-2,5-dihydropyrazine

- AS-47107

- AC-24568

- AM20090801

- SCHEMBL2808933

- (r)-2,5-dihydro-3,6-diethoxy-5-isopropylpyrazine

- (R)-3,6-Diethoxy-2-isopropyl-2,5-dihydro-pyrazine

- CS-0215544

- F12084

- (R)-2, 5-DIHYDRO-3, 6-DIETHOXY-2-ISOPROPYLPYRAZINE, 98+%

- (2R)-3,6-Diethoxy-2,5-dihydro-2-(1-methylethyl)pyrazine

- DTXCID90366920

- 600-944-9

-

- MDL: MFCD09836052

- インチ: 1S/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h8,10H,5-7H2,1-4H3/t10-/m1/s1

- InChIKey: HRAZLOIRFUQOPL-SNVBAGLBSA-N

- ほほえんだ: CCOC1=N[C@H](C(C)C)C(=NC1)OCC

計算された属性

- せいみつぶんしりょう: 212.15200

- どういたいしつりょう: 212.152477885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.06

- ふってん: 282°C at 760 mmHg

- フラッシュポイント: 102.9°C

- 屈折率: 1.499

- PSA: 43.18000

- LogP: 0.76580

(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine セキュリティ情報

(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-258663-2.5g |

(2R)-3,6-diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine |

110117-71-0 | 95% | 2.5g |

$202.0 | 2024-06-18 | |

| eNovation Chemicals LLC | D555308-2.5g |

(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine |

110117-71-0 | 97% | 2.5g |

$1220 | 2024-05-24 | |

| Enamine | EN300-258663-5.0g |

(2R)-3,6-diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine |

110117-71-0 | 95% | 5.0g |

$300.0 | 2024-06-18 | |

| Enamine | EN300-258663-0.1g |

(2R)-3,6-diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine |

110117-71-0 | 95% | 0.1g |

$57.0 | 2024-06-18 | |

| abcr | AB461162-5 g |

(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine, 90%; . |

110117-71-0 | 90% | 5g |

€1144.30 | 2023-06-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R12160-1g |

(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine |

110117-71-0 | 1g |

¥1112.0 | 2021-09-08 | ||

| Enamine | EN300-258663-0.25g |

(2R)-3,6-diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine |

110117-71-0 | 95% | 0.25g |

$82.0 | 2024-06-18 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04220-50g |

(2r)-3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine |

110117-71-0 | 95 | 50g |

$1600 | 2021-06-25 | |

| Enamine | EN300-258663-10.0g |

(2R)-3,6-diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine |

110117-71-0 | 95% | 10.0g |

$500.0 | 2024-06-18 | |

| eNovation Chemicals LLC | D555308-5g |

(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine |

110117-71-0 | 97% | 5g |

$1770 | 2024-05-24 |

(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine 関連文献

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

110117-71-0 ((R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine) 関連製品

- 148403-14-9(Pyrazine,2,5-dihydro-3,6-dimethoxy-2-(1-methylethyl)-)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:110117-71-0)(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine

清らかである:99%/99%

はかる:5g/25g

価格 ($):210.0/730.0